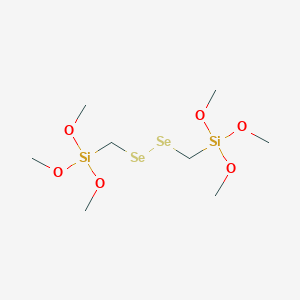![molecular formula C21H22N2O B14193804 2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide CAS No. 910546-68-8](/img/structure/B14193804.png)
2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature.
For industrial production, the synthesis may be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation reactions are typically ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride. These reactions generally yield alcohols or amines as major products.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the presence of the electron-rich indole ring. Reagents such as halogens or sulfonyl chlorides can be used to introduce various substituents onto the indole ring.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: Indole derivatives, including this compound, have shown promising biological activities such as antiviral, anti-inflammatory, and anticancer properties. These activities make them potential candidates for drug development and therapeutic applications.
Medicine: The compound’s potential therapeutic properties have led to investigations into its use as a pharmaceutical agent. Studies have focused on its ability to interact with specific biological targets and pathways, offering potential treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in areas such as catalysis and material science.
Mecanismo De Acción
The mechanism of action of 2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and biological activity being studied.
Comparación Con Compuestos Similares
2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide can be compared with other indole derivatives to highlight its uniqueness. Similar compounds include:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer properties.
Tryptophan: An essential amino acid that serves as a precursor for the synthesis of serotonin and melatonin.
Compared to these compounds, this compound possesses a unique cyclopropylmethyl and 3-methylphenyl substitution pattern, which may confer distinct biological activities and chemical reactivity.
Propiedades
Número CAS |
910546-68-8 |
|---|---|
Fórmula molecular |
C21H22N2O |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-[1-(cyclopropylmethyl)-5-(3-methylphenyl)indol-3-yl]acetamide |
InChI |
InChI=1S/C21H22N2O/c1-14-3-2-4-16(9-14)17-7-8-20-19(10-17)18(11-21(22)24)13-23(20)12-15-5-6-15/h2-4,7-10,13,15H,5-6,11-12H2,1H3,(H2,22,24) |
Clave InChI |
XKILPKVCKABVCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3CC(=O)N)CC4CC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



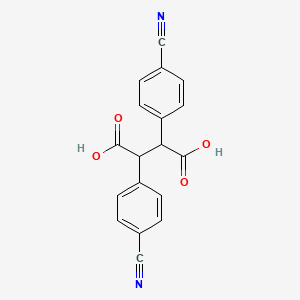
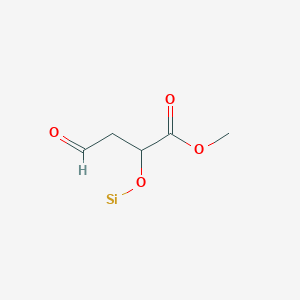
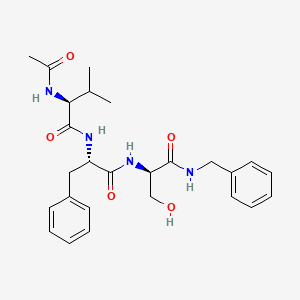
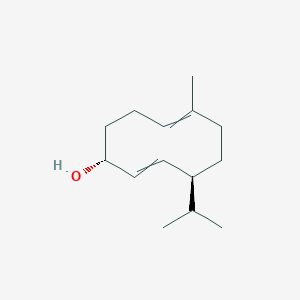
![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]-3-methylbutanamide](/img/structure/B14193762.png)



![2-[3-(Hexylamino)phenyl]-4H-1-benzopyran-4-one](/img/structure/B14193794.png)


![2,6-Bis[(2-hydroxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14193805.png)
